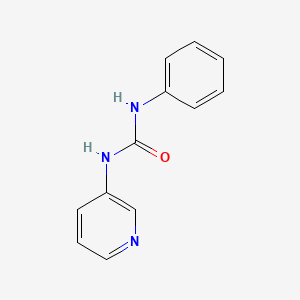
(2R)-2,3,3-trimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2,3,3-trimethylbutanoic acid” is a type of organic compound . It is a carboxylic acid derivative, which is a class of compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . Carboxylic acids and their derivatives are known to have diverse chemistry and are used in various applications, including the synthesis of esters, acid chlorides, amides, and anhydrides .
Synthesis Analysis
The synthesis of “this compound” could potentially involve techniques such as retrosynthetic analysis . Retrosynthetic analysis is a technique for solving problems in the planning of organic syntheses. This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . SC-XRD analysis is a method used to determine the arrangement of atoms in a crystalline solid, providing detailed information about the chemical bonds and the crystallographic symmetry of the sample .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be analyzed using the Brønsted-Lowry theory, which describes acid-base interactions in terms of proton transfer between chemical species . A Brønsted-Lowry acid is any species that can donate a proton, H+, and a base is any species that can accept a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could be analyzed using various spectroscopic techniques . These techniques can provide information about the compound’s molecular structure, chemical composition, and other properties .Safety and Hazards
The safety and hazards associated with “(2R)-2,3,3-trimethylbutanoic acid” would depend on its specific chemical and physical properties. General safety measures for handling similar compounds include avoiding personal contact, wearing protective clothing, and using the compound in a well-ventilated area .
Orientations Futures
The future directions for research on “(2R)-2,3,3-trimethylbutanoic acid” could involve further exploration of its potential applications in various fields. For example, it could be used as a precursor for the synthesis of other compounds, or its properties could be studied in more detail to better understand its potential uses .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2R)-2,3,3-trimethylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-2-butene", "methylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methylmagnesium bromide to form 3-methyl-3-hexanol.", "Step 2: 3-methyl-3-hexanol is oxidized with carbon dioxide and hydrochloric acid to form 3-methyl-3-hexanone.", "Step 3: 3-methyl-3-hexanone is reduced with sodium borohydride to form (2R,3S)-2,3,3-trimethylbutanol.", "Step 4: (2R,3S)-2,3,3-trimethylbutanol is oxidized with acetic acid and sodium cyanoborohydride to form (2R)-2,3,3-trimethylbutanal.", "Step 5: (2R)-2,3,3-trimethylbutanal is reacted with acetic anhydride and sodium bicarbonate to form (2R)-2,3,3-trimethylbutanoic acid.", "Step 6: The product is purified by recrystallization from water and drying in a desiccator over sodium chloride." ] } | |
Numéro CAS |
13555-17-4 |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



